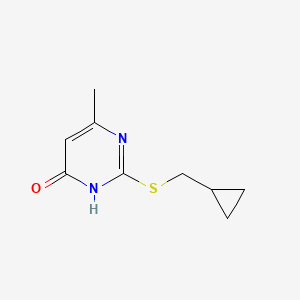
2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol” is a complex organic compound. It seems to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as thioxopyrimidines are synthesized using [3+3], [4+2], [5+1] cyclization processes or domino reactions . The Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might also be relevant .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving organoboron compounds and could potentially be relevant to this compound . Protodeboronation of pinacol boronic esters has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques for high-throughput screening of these properties include laboratory experiments, quantum-chemical calculations, and astronomical observations .
Aplicaciones Científicas De Investigación
Cyclodextrins and Supramolecular Chemistry
Cyclodextrins, owing to their unique cage-like supramolecular structure, have been widely recognized for their ability to form inclusion complexes with various molecules, significantly modifying the properties of the materials they complex with. This capability is instrumental in a range of industrial applications, including pharmaceuticals, food and flavors, cosmetics, and environmental protection. The relatively low cytotoxic effects of cyclodextrins further accentuate their importance across these applications, presenting a potential avenue for the use of compounds such as 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol in forming inclusion complexes that could lead to new drug delivery systems, enhanced flavor profiles in food products, or more efficient environmental remediation technologies (E. D. Valle, 2004).
Ethylene Perception and Plant Physiology
The research surrounding 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, highlights the significance of compounds that can modulate ethylene's effects on fruits and vegetables, impacting ripening, senescence, and postharvest quality. Given the structural relevance, compounds like 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol could potentially offer new pathways to regulate plant growth and development, providing insights into the role of ethylene in plant physiology and offering commercial technologies to improve agricultural productivity and food preservation (C. Watkins, 2006).
Hybrid Catalysts in Medicinal Chemistry
The development of hybrid catalysts for synthesizing pharmacologically relevant scaffolds is a critical area of research in medicinal chemistry. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrates the applicability of such catalysts in generating compounds with significant bioavailability. This suggests that derivatives of 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol could be synthesized using similar catalytic strategies to develop new lead molecules for pharmaceutical applications (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-4-8(12)11-9(10-6)13-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGHEYUJBOETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


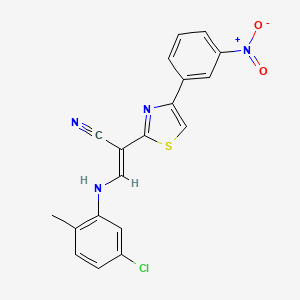
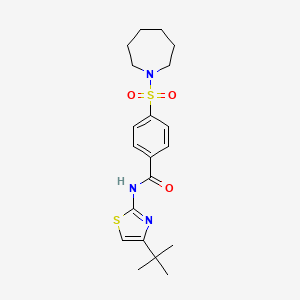
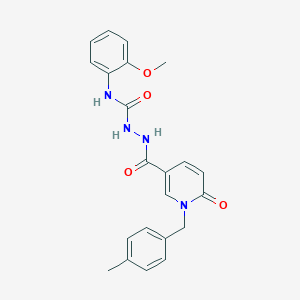

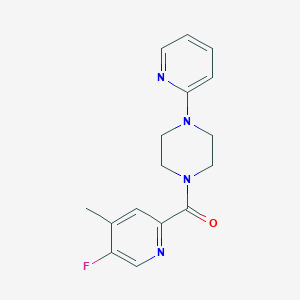
![[3-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B2744730.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)
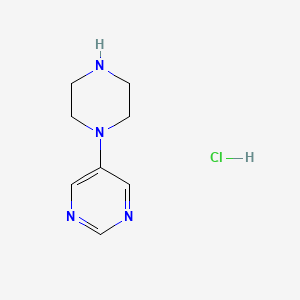
![[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate](/img/structure/B2744733.png)
![4-({[4-Thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetyl)morpholine](/img/structure/B2744735.png)
![5-Cyclopropyl-3-[[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2-oxazole](/img/structure/B2744737.png)

![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)